![molecular formula C19H19FN4O B2739119 N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 924824-18-0](/img/structure/B2739119.png)
N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of triazole, which is a class of heterocyclic compounds. The triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms. It’s known that triazole derivatives exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition, also known as a Huisgen cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, along with phenyl rings and a carboxamide group. The fluorophenyl and isopropylphenyl groups are likely to influence the compound’s properties and reactivity .Chemical Reactions Analysis
As a triazole derivative, this compound might undergo reactions typical for this class of compounds. This could include reactions at the phenyl rings or the carboxamide group .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the carboxamide group might influence the compound’s solubility in water .Applications De Recherche Scientifique
Antitumor Activity
The synthesis and structural characterization of triazole derivatives have shown significant antitumor activity against various cancer cell lines. For instance, triazole compounds synthesized through microwave-assisted methods have been evaluated for their in vivo analgesic potential, with several compounds showing potent analgesic effects in different assays. These findings highlight the potential of triazole derivatives in the development of new anticancer agents (Zaheer et al., 2021).
Antimicrobial and Antifungal Activities
Triazole compounds have also been synthesized and assessed for their antimicrobial and antifungal properties. The design and synthesis of new triazole derivatives have led to the discovery of compounds with significant activity against various microbial strains, underscoring the role of triazole derivatives in the development of new antimicrobial agents (Cui et al., 2002).
Analgesic Potential
The analgesic potential of triazole derivatives has been explored through the synthesis of benzylideneamino triazole–thione derivatives of flurbiprofen. These studies have reported the successful synthesis of derivatives with notable analgesic activity, suggesting the utility of triazole compounds in pain management research (Zaheer et al., 2021).
Synthesis and Crystal Structure
The synthesis and crystal structure analysis of triazole compounds have provided insights into their chemical properties and potential applications. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its crystal structure determination have contributed to the understanding of the compound's antitumor activity and its potential as a lead compound in drug discovery (Hao et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-12(2)14-7-9-17(10-8-14)24-13(3)18(22-23-24)19(25)21-16-6-4-5-15(20)11-16/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSHFCZVLSQZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2739037.png)
![1-(2,4-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2739040.png)
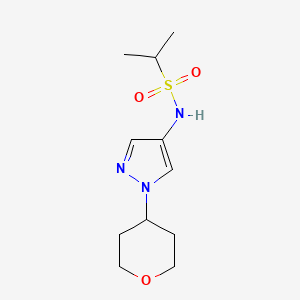
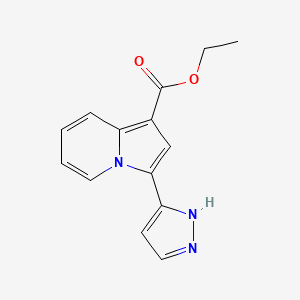
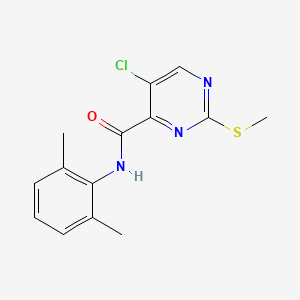
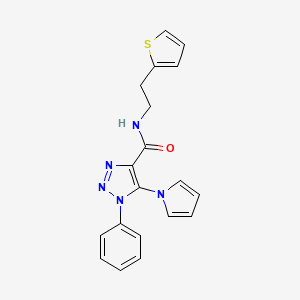
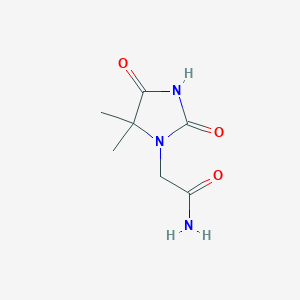
![1,7-dimethyl-9-(4-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
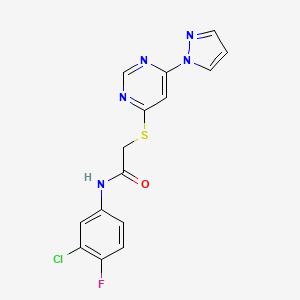
![2-(1-methyl-2,4-dioxo-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purin-3(2H,4H,6H)-yl)acetic acid](/img/structure/B2739050.png)
![Phenyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2739054.png)
![2-ethyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2739055.png)
![5,7-Dimethyl-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)benzo[d]thiazole](/img/structure/B2739056.png)
![2,5-dimethoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2739057.png)